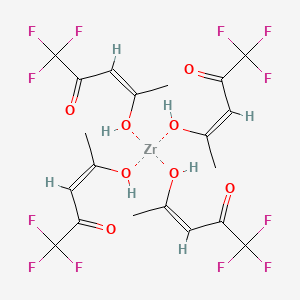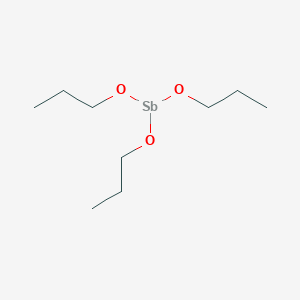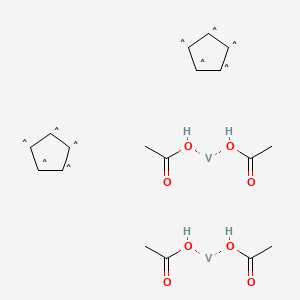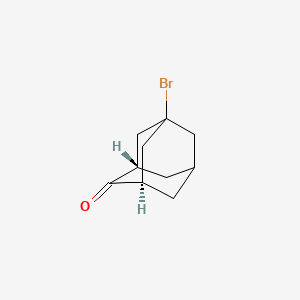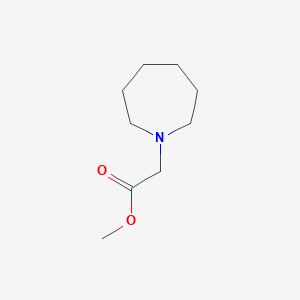
Tris(cyclopentadienyl)terbium(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(cyclopentadienyl)terbium(III) is an organometallic compound with the chemical formula (C5H5)3Tb. It is composed of a terbium ion coordinated to three cyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including catalysis, materials science, and electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(cyclopentadienyl)terbium(III) can be synthesized through the reaction of terbium chloride with cyclopentadienyl sodium in an inert atmosphere. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
While specific industrial production methods for Tris(cyclopentadienyl)terbium(III) are not widely documented, the compound is generally produced in research laboratories for specialized applications. The synthesis involves careful control of reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Tris(cyclopentadienyl)terbium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terbium(IV) complexes.
Reduction: It can be reduced to form terbium(II) complexes.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong acids or bases .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield terbium(IV) oxide, while reduction could produce terbium(II) chloride .
Aplicaciones Científicas De Investigación
Tris(cyclopentadienyl)terbium(III) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation
Materials Science: The compound is utilized in the development of advanced materials, such as magnetic and luminescent materials.
Electronics: It is employed in the fabrication of electronic devices, including transistors and sensors.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of Tris(cyclopentadienyl)terbium(III) involves the interaction of the terbium ion with various molecular targets. The cyclopentadienyl ligands stabilize the terbium ion, allowing it to participate in catalytic and electronic processes. The compound’s unique electronic structure enables it to facilitate various chemical reactions and interactions .
Comparación Con Compuestos Similares
Similar Compounds
Tris(cyclopentadienyl)erbium(III): Similar in structure but contains erbium instead of terbium.
Tris(cyclopentadienyl)yttrium(III): Contains yttrium and exhibits different electronic properties.
Tris(cyclopentadienyl)lanthanum(III): Contains lanthanum and is used in different catalytic applications.
Uniqueness
Tris(cyclopentadienyl)terbium(III) is unique due to its specific electronic configuration and the properties of the terbium ion. This uniqueness makes it particularly valuable in applications requiring specific magnetic and luminescent properties .
Propiedades
Fórmula molecular |
C15H15Tb |
|---|---|
Peso molecular |
354.20 g/mol |
InChI |
InChI=1S/3C5H5.Tb/c3*1-2-4-5-3-1;/h3*1-5H; |
Clave InChI |
FMNCAPFXHVPBJH-UHFFFAOYSA-N |
SMILES canónico |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Tb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



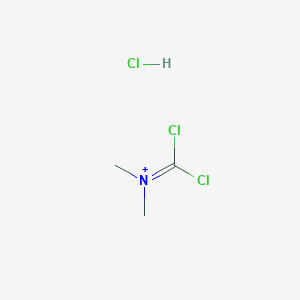
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12061396.png)

